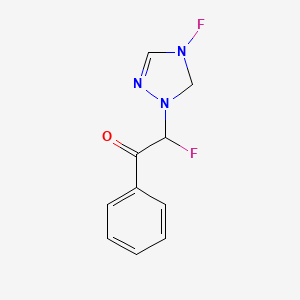

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone

Descripción general

Descripción

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone is a chemical compound with the molecular formula C10H7F2N3O. It is characterized by the presence of a difluorophenyl group attached to a triazole ring via an ethanone linkage. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a scaffold for antifungal agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone typically involves the reaction of 2,4-difluoroacetophenone with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Grignard Reactions: The ketone moiety allows for modifications via Grignard reactions.

Aldol Reactions: The compound can undergo aldol reactions, particularly with enantioselective additions.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Grignard Reactions: Grignard reagents such as phenylmagnesium bromide.

Aldol Reactions: Catalysts like chiral prolines or chiral auxiliaries.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Grignard reactions can yield tertiary alcohols, while aldol reactions can produce β-hydroxy ketones .

Aplicaciones Científicas De Investigación

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone has several scientific research applications:

Medicinal Chemistry: It serves as a molecular scaffold for antifungal medications such as fluconazole, voriconazole, and efinaconazole.

Biological Studies: The compound is used in studies involving the mechanism of antifungal activity in live Candida cells, often utilizing fluorescent microscopy.

Chemical Synthesis: It is employed in the synthesis of various derivatives for research purposes.

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone, particularly in its role as a scaffold for antifungal agents, involves the inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

Fluconazole: Another triazole antifungal agent with a similar mechanism of action.

Voriconazole: A triazole antifungal with enhanced activity against a broader spectrum of fungi.

Efinaconazole: A triazole antifungal used primarily for topical applications.

Uniqueness

2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone is unique due to its specific difluorophenyl and triazole structure, which provides a versatile scaffold for the development of various antifungal agents. Its ability to undergo multiple types of chemical reactions also makes it valuable in synthetic chemistry .

Actividad Biológica

2,4-Difluoro-2(1H-1,2,4-triazol-1-yl)acetophenone (CAS Number: 86404-63-9) is a compound that has gained attention in medicinal chemistry due to its structural similarity to well-known antifungal agents like fluconazole and voriconazole. This compound serves as an important intermediate in the synthesis of various triazole-based pharmaceuticals. Its unique chemical structure allows for a range of biological activities, particularly in antifungal applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₂N₃O |

| Molecular Weight | 223.18 g/mol |

| Melting Point | 103 – 107 °C |

| Appearance | Off-white powder |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 388.0 ± 52.0 °C at 760 mmHg |

Synthesis

The synthesis of this compound involves several steps:

- Starting Material : The reaction typically starts with 2-chloro-2',4'-difluoroacetophenone.

- Reaction with Triazole : This compound reacts with 3-chloro-1,2,4-triazole in the presence of potassium carbonate under controlled temperature conditions (10–40 °C) to yield an intermediate.

- Hydrogenation : The intermediate undergoes hydrogenation and dehalogenation using palladium on carbon to produce the final product with a high yield (up to 89.1%) .

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It acts as a molecular scaffold for triazole antifungal medications such as fluconazole and voriconazole. These compounds are known for their broad-spectrum antifungal activity against various pathogens.

Mechanism of Action :

The antifungal mechanism primarily involves the inhibition of lanosterol demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. This disruption leads to increased membrane permeability and ultimately fungal cell death .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Fluorescent Microscopy Studies : In studies involving live Candida cells, the compound was utilized to investigate its antifungal mechanism through fluorescent microscopy techniques. The results indicated that the compound effectively penetrates fungal cells and alters their morphology .

- In Vitro Efficacy : In vitro tests demonstrated that derivatives of this compound possess potent antifungal activity comparable to established triazole drugs. The minimal inhibitory concentrations (MICs) were determined against various fungal strains, showing promising results .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications to the compound can enhance its bioavailability and therapeutic index, making it a candidate for further drug development .

Propiedades

IUPAC Name |

2-fluoro-2-(4-fluoro-3H-1,2,4-triazol-2-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-10(15-7-14(12)6-13-15)9(16)8-4-2-1-3-5-8/h1-6,10H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKYCTRQXRZZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C=NN1C(C(=O)C2=CC=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.